1-bromo-3-[(2-methylpropoxy)methyl]benzene

Catalog No.
S894196
CAS No.
1250097-04-1
M.F
C11H15BrO
M. Wt
243.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-bromo-3-[(2-methylpropoxy)methyl]benzene

CAS Number

1250097-04-1

Product Name

1-bromo-3-[(2-methylpropoxy)methyl]benzene

IUPAC Name

1-bromo-3-(2-methylpropoxymethyl)benzene

Molecular Formula

C11H15BrO

Molecular Weight

243.14 g/mol

InChI

InChI=1S/C11H15BrO/c1-9(2)7-13-8-10-4-3-5-11(12)6-10/h3-6,9H,7-8H2,1-2H3

InChI Key

XNJGKDCOPSEZSH-UHFFFAOYSA-N

SMILES

CC(C)COCC1=CC(=CC=C1)Br

Canonical SMILES

CC(C)COCC1=CC(=CC=C1)Br

Application in Materials Science

    Field: Materials Science.

    Application Summary: 2-bromobenzyl alcohol has been used to grow single crystals using the vertical Bridgman technique.

    Methods of Application: The crystal was grown using the vertical Bridgman technique. The lattice parameters of the crystal were determined by single-crystal X-ray diffraction technique.

    Results: The thermal analyses were carried out to analyze the melting and decomposition points of the grown crystal. The UV–Vis–NIR and Fluorescence studies assessed the optical properties of the grown crystals. The second-harmonic generation study analyzed non-linear properties.

1-bromo-3-[(2-methylpropoxy)methyl]benzene is an organic compound characterized by the molecular formula C11H15BrO\text{C}_{11}\text{H}_{15}\text{BrO}. It is a derivative of benzyl alcohol, where a bromine atom is substituted at the third position of the benzene ring, and an ether linkage connects to a 2-methylpropyl group. This compound's structure can be visualized as a brominated benzene ring with a branched alkoxy side chain, which contributes to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry.

There is no current information available regarding the specific mechanism of action of 3-Bromobenzyl alcohol, 2-methylpropyl ether in biological systems.

Due to the lack of specific data, it is advisable to handle this compound with caution, assuming it may possess similar hazards to other brominated aromatic ethers. Potential hazards include:

  • Skin and eye irritation: Brominated aromatic compounds can be irritating to the skin and eyes [].
  • Respiratory irritation: Inhalation may irritate the respiratory tract [].
  • Environmental impact: Organic compounds with aromatic rings can be harmful to aquatic life if released into the environment [].

  • Oxidation: The alcohol group can be oxidized to yield aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The bromine atom can be reduced to form the corresponding benzyl alcohol derivative using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The bromine atom can undergo nucleophilic substitution with various nucleophiles such as hydroxide ions, amines, or thiols, leading to different substituted products.

Major Products Formed

  • Oxidation: Produces 3-bromobenzaldehyde or 3-bromobenzoic acid.
  • Reduction: Yields 3-bromobenzyl alcohol.
  • Substitution: Results in various substituted benzyl alcohol derivatives depending on the nucleophile used.

Research into the biological activity of 1-bromo-3-[(2-methylpropoxy)methyl]benzene has suggested potential interactions with biomolecules. Its structure allows it to engage with specific enzymes or receptors, which may lead to therapeutic applications. Investigations are ongoing to determine its efficacy and safety in biological systems, particularly in drug development and medicinal chemistry. The compound's unique properties make it a candidate for further exploration in anti-inflammatory and anticancer research.

The synthesis of 1-bromo-3-[(2-methylpropoxy)methyl]benzene can be effectively achieved through the Williamson ether synthesis method. This involves the reaction of 3-bromobenzyl alcohol with 2-methylpropyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via an SN2S_N2 mechanism, where the alkoxide ion formed from 3-bromobenzyl alcohol attacks the alkyl halide, resulting in the formation of the ether linkage.

Industrial Production

In industrial settings, similar synthetic routes are utilized but scaled up for efficiency. Continuous flow reactors and optimized reaction conditions enhance yield and purity. The use of catalysts and advanced purification techniques further improves production efficiency.

1-bromo-3-[(2-methylpropoxy)methyl]benzene has diverse applications:

  • Chemical Intermediates: It serves as an intermediate in synthesizing more complex organic molecules.
  • Biological Research: Its interactions with biological systems are being studied for potential therapeutic uses.
  • Pharmaceutical Development: It is explored as a building block for drug development due to its unique structural features.
  • Industrial Use: Employed in producing specialty chemicals and materials.

The interaction studies of 1-bromo-3-[(2-methylpropoxy)methyl]benzene focus on its reactivity with various molecular targets. The presence of the bromine atom and ether linkage significantly influences its binding affinity to enzymes or receptors. Research is ongoing to elucidate specific pathways and molecular targets relevant to its applications in medicinal chemistry and biological research.

Similar compounds include:

Compound NameStructure DescriptionUniqueness
3-Bromobenzyl alcoholLacks the ether linkageSimple structure without alkoxy group
2-Methylpropyl etherContains an ether linkage but lacks the bromobenzyl groupNo halogen substitution
4-Bromobenzyl alcoholBromine atom at the fourth positionDifferent substitution pattern on benzene ring
((3-Bromo-2-methylpropoxy)methyl)benzeneSimilar structure but different alkoxy arrangementVariation in alkoxy group positioning

Uniqueness

The uniqueness of 1-bromo-3-[(2-methylpropoxy)methyl]benzene lies in its combination of a bromine atom at the third position and an ether linkage to a branched alkyl group, which contributes to its distinct chemical behavior compared to other similar compounds.

XLogP3

3.9

Dates

Modify: 2024-04-14

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